6-Chloro-2-dimethylamino-4-trifluoromethyl-nicotinic acid
CAS No.: 1311278-27-9
Cat. No.: VC2941284
Molecular Formula: C9H8ClF3N2O2
Molecular Weight: 268.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1311278-27-9 |
|---|---|
| Molecular Formula | C9H8ClF3N2O2 |
| Molecular Weight | 268.62 g/mol |
| IUPAC Name | 6-chloro-2-(dimethylamino)-4-(trifluoromethyl)pyridine-3-carboxylic acid |
| Standard InChI | InChI=1S/C9H8ClF3N2O2/c1-15(2)7-6(8(16)17)4(9(11,12)13)3-5(10)14-7/h3H,1-2H3,(H,16,17) |
| Standard InChI Key | IAAHJPLSFSXVHJ-UHFFFAOYSA-N |
| SMILES | CN(C)C1=C(C(=CC(=N1)Cl)C(F)(F)F)C(=O)O |
| Canonical SMILES | CN(C)C1=C(C(=CC(=N1)Cl)C(F)(F)F)C(=O)O |
Introduction
Chemical Structure and Properties
6-Chloro-2-dimethylamino-4-trifluoromethyl-nicotinic acid belongs to the class of substituted nicotinic acid derivatives. The compound's structure is characterized by a pyridine ring backbone with four key substituents: a chloro group at position 6, a dimethylamino group at position 2, a trifluoromethyl group at position 4, and a carboxylic acid group at position 3. This particular arrangement of functional groups contributes to its distinctive physicochemical properties and potential biological interactions.
The trifluoromethyl group is particularly significant as it enhances the compound's lipophilicity, metabolic stability, and binding affinity to biological targets. This group has become increasingly important in medicinal chemistry for improving the pharmacokinetic profiles of drug candidates. The dimethylamino group at position 2 contributes to the compound's basicity and hydrogen-bonding capabilities, while the chloro group at position 6 provides opportunities for further structural modifications through substitution reactions.
Physical and Chemical Data
The following table summarizes the key physical and chemical properties of 6-Chloro-2-dimethylamino-4-trifluoromethyl-nicotinic acid:
The compound's structure includes multiple functional groups that influence its reactivity and potential applications. The carboxylic acid moiety provides opportunities for salt formation and derivatization, while the trifluoromethyl group contributes to the compound's metabolic stability and lipophilicity. These properties make 6-Chloro-2-dimethylamino-4-trifluoromethyl-nicotinic acid an interesting candidate for various chemical and biological applications.
Synthesis Methods
Optimized Synthesis Procedure
Research on optimizing the synthesis of 6-Chloro-2-dimethylamino-4-trifluoromethyl-nicotinic acid has focused on improving yield, purity, and efficiency. Continuous flow techniques have been explored to enhance consistency in industrial settings. The following procedure represents an adapted synthesis approach based on related compounds:
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Reaction of a trifluoromethyl-containing starting material with a suitable dimethylamino-introducing reagent
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Cyclization to form the pyridine ring core
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Introduction of the chloro group at position 6
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Oxidation or hydrolysis to form the carboxylic acid functionality
This multi-step approach can be optimized by careful control of reaction conditions such as temperature, solvent choice, and catalyst selection. The development of more efficient synthetic routes remains an active area of research.
Biological Activity and Applications
Agricultural Applications
Trifluoromethylated pyridine derivatives, including nicotinic acids, have found significant applications in agricultural chemistry. These compounds have been used as building blocks for fungicides, herbicides, and insecticides .
Several commercially successful agrochemicals contain the trifluoromethylpyridine structural motif. For example, picoxystrobin (a fungicide), bicyclopyrone (a herbicide), and sulfoxaflor (an insecticide) all feature trifluoromethylated heterocyclic structures similar to the one found in 6-Chloro-2-dimethylamino-4-trifluoromethyl-nicotinic acid .
Structure-Activity Relationships
Understanding the structure-activity relationships of 6-Chloro-2-dimethylamino-4-trifluoromethyl-nicotinic acid and related compounds is essential for optimizing their biological activities. Research on similar nicotinic acid derivatives has provided insights into how structural modifications affect their properties and interactions with biological targets.
Research Findings and Future Directions
Current Research Status
Research on 6-Chloro-2-dimethylamino-4-trifluoromethyl-nicotinic acid is ongoing, with a focus on synthesis optimization and exploration of its biological activities. The compound's unique structural features, particularly the combination of trifluoromethyl, dimethylamino, and chloro substituents on the pyridine ring, make it an interesting subject for medicinal chemistry and agrochemical research.
In the field of synthetic methodology, efforts continue to develop more efficient and scalable routes for preparing trifluoromethylated heterocycles, including nicotinic acid derivatives. These methodologies are essential for facilitating the exploration of structure-activity relationships and the development of practical applications .
Future Research Directions
Future studies on 6-Chloro-2-dimethylamino-4-trifluoromethyl-nicotinic acid may explore several promising directions:
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Development of more efficient and environmentally friendly synthetic routes
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Comprehensive evaluation of biological activities, including receptor binding studies and functional assays
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Investigation of structure-activity relationships through the synthesis and testing of structural analogs
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Exploration of potential applications in drug development, particularly for disorders involving nicotinic receptors
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Assessment of the compound's utility as a building block for agrochemicals
Additionally, crystallographic studies of 6-Chloro-2-dimethylamino-4-trifluoromethyl-nicotinic acid would provide valuable insights into its three-dimensional structure and potential binding modes with biological targets .
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